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These application notes provide detailed protocols for conducting and analyzing invasin-
integrin binding assays. The methodologies described are essential for studying bacterial
pathogenesis, cell adhesion, and for the screening of potential therapeutic agents that may
disrupt these interactions.

Introduction

Invasin is a bacterial outer membrane protein expressed by pathogenic Yersinia species, such
as Yersinia pseudotuberculosis and Yersinia enterocolitica. It plays a crucial role in the initial
stages of infection by mediating the entry of bacteria into host cells. This process is initiated by
the high-affinity binding of invasin to a subset of 31 integrin receptors on the surface of
mammalian cells.[1][2] The C-terminal 192 amino acid domain of invasin is sufficient for this
interaction.[1][3][4] Understanding the kinetics and specificity of the invasin-integrin interaction
is vital for the development of novel anti-infective therapies. The following protocols detail both
solid-phase and cell-based assays to quantify this binding.

Key Signaling Pathway

The binding of invasin to integrin receptors triggers a cascade of intracellular signals, leading
to the reorganization of the actin cytoskeleton and subsequent bacterial engulfment. This

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1167395?utm_src=pdf-interest
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://link.springer.com/article/10.1002/j.1460-2075.1990.tb08326.x
https://pubmed.ncbi.nlm.nih.gov/1693333/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://link.springer.com/article/10.1002/j.1460-2075.1990.tb08326.x
https://pmc.ncbi.nlm.nih.gov/articles/PMC551907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC257407/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

signaling is primarily mediated by the activation of Focal Adhesion Kinase (FAK) and Rho
family GTPases.
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Caption: Invasin-Integrin Signaling Pathway.

Experimental Protocols

Two primary methods for assessing invasin-integrin binding are presented: a solid-phase
ELISA-based assay and a cell-based adhesion assay.

Solid-Phase Invasin-Integrin Binding Assay

This protocol quantifies the direct binding between purified invasin and integrin proteins.

Experimental Workflow:
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Caption: Solid-Phase Binding Assay Workflow.
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Methodology:

e Protein Purification:

o Express and purify the C-terminal integrin-binding domain of invasin (e.g., Inv192) from E.
coli.[5] A common method involves cloning the corresponding DNA sequence into an
expression vector with an affinity tag (e.g., 6x-His tag) and purifying the protein using
affinity chromatography (e.g., Ni-NTA resin).[5]

o Purify the desired (31 integrin heterodimer from a suitable expression system (e.g.,
mammalian cells).

e Plate Coating:

o Dilute the purified invasin protein to a concentration of 5-10 ug/mL in a coating buffer
(e.g., PBS, pH 7.4).

o Add 100 pL of the diluted invasin solution to each well of a 96-well high-binding
microplate.

o Incubate the plate overnight at 4°C.

e Blocking:

o Wash the wells three times with 200 uL of wash buffer (e.g., PBS with 0.05% Tween-20).

o Add 200 pL of blocking buffer (e.g., PBS with 3% BSA) to each well.

o Incubate for 1-2 hours at room temperature.

e Integrin Binding:

o Wash the wells three times with wash buffer.

o Prepare serial dilutions of the purified integrin protein in binding buffer (e.g., PBS with 1%
BSA and 1 mM MgCl2/CaCl2).

o Add 100 pL of the diluted integrin solutions to the wells.
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o

Incubate for 1-2 hours at room temperature with gentle agitation.

o Detection:

[e]

Wash the wells three times with wash buffer.

Add 100 pL of a primary antibody specific for the integrin subunit (e.g., anti-B1 integrin)
diluted in binding buffer.

Incubate for 1 hour at room temperature.
Wash the wells three times with wash buffer.

Add 100 pL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in
binding buffer.

Incubate for 1 hour at room temperature.

Wash the wells five times with wash buffer.

Add 100 pL of TMB substrate and incubate until a blue color develops.
Stop the reaction by adding 50 pL of 1 M H2S0O4.

Read the absorbance at 450 nm using a microplate reader.

Data Presentation:

Integrin Concentration (nM) Absorbance at 450 nm (Mean + SD)
0 0.05+0.01
10 0.25 +0.03
50 0.85 £ 0.07
100 1.50+0.12
200 1.80 £ 0.15
400 1.85+0.14
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Cell-Based Invasin-Integrin Adhesion Assay

This protocol measures the adhesion of integrin-expressing cells to a surface coated with
invasin.

Experimental Workflow:
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Caption: Cell-Based Adhesion Assay Workflow.

Methodology:

e Plate Preparation:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Coat the wells of a 96-well tissue culture-treated plate with purified invasin (5-10 pg/mL in
PBS) overnight at 4°C.[6]

o Wash the wells three times with sterile PBS.

o Block with 1% BSA in PBS for 1 hour at 37°C.

e Cell Culture and Preparation:

o

Culture a cell line known to express (1 integrins (e.g., CHO, HelLa).

[¢]

Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface
proteins.

[¢]

Wash the cells and resuspend them in serum-free medium.

o

Count the cells and adjust the concentration to 1 x 1075 cells/mL.
e Cell Adhesion:

o Wash the coated and blocked plate once with serum-free medium.

o Add 100 pL of the cell suspension to each well.

o Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
e Washing:

o Gently wash the wells three times with PBS to remove non-adherent cells. Be careful not
to dislodge the attached cells.

e Quantification of Adherent Cells:
o Method A: Crystal Violet Staining
» Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

» Stain with 0.1% crystal violet solution for 20 minutes.
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» Wash thoroughly with water and allow the plate to dry.
= Solubilize the stain with 10% acetic acid.

= Read the absorbance at 595 nm.

o Method B: Luminescence-Based Assay

» Use a commercial cell viability assay that measures ATP content, such as CellTiter-
Glo®.[6]

» Add the reagent directly to the wells according to the manufacturer's instructions.
» Measure the luminescence using a plate reader.

Data Presentation:

] Relative Luminescence .
Coating . % Adhesion
Units (RLU) (Mean = SD)

No Coat 5,000 * 800 5%
BSA 8,000 + 1,200 8%
Invasin 100,000 * 9,500 100%
Invasin + anti-f1 Ab 25,000 + 3,000 25%

Troubleshooting and Considerations

e Low Binding Signal:

[¢]

Ensure the purified proteins are correctly folded and active.

[e]

Optimize the coating concentration of invasin.

o

Check the integrity and concentration of antibodies.

o

Confirm the presence of divalent cations (Mg2+/Ca2+) in the binding buffer, as they are

often required for integrin function.
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e High Background:
o Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk).
o Increase the number and duration of washing steps.
o Ensure the purity of the recombinant proteins.
e Cell-Based Assay Variability:
o Maintain consistent cell passage numbers and confluency.
o Use a gentle washing technique to avoid detaching adherent cells.
o Ensure even cell seeding in the wells.

Conclusion

The described protocols provide robust and reproducible methods for the quantitative analysis
of the invasin-integrin interaction. These assays are valuable tools for fundamental research
into host-pathogen interactions and for the preliminary screening and characterization of
inhibitors that could lead to the development of new therapeutic strategies against bacterial
infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Invasin-Integrin
Binding Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1167395#invasin-integrin-binding-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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